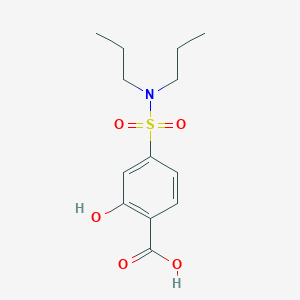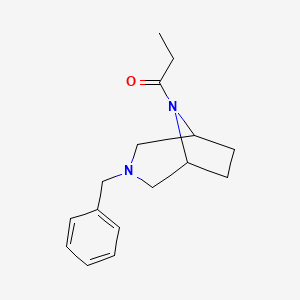
3-Benzyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane is a heterocyclic compound with the molecular formula C16H22N2O. It is characterized by a bicyclic structure containing nitrogen atoms, making it part of the diazabicyclo family. This compound has a molecular weight of 258.36 g/mol and a density of 1.117 g/cm³ .
Méthodes De Préparation
The synthesis of 3-Benzyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization of achiral tropinone derivatives . Industrial production methods often rely on these synthetic routes to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-Benzyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
3-Benzyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of various chemical products and materials
Mécanisme D'action
The mechanism of action of 3-Benzyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
3-Benzyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane can be compared to other similar compounds, such as:
- Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
- tert-butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate
- 3-Benzyl-3,8-diazabicyclo[3.2.1]octane
These compounds share a similar bicyclic structure but differ in their functional groups and specific applications. The unique propionyl group in this compound distinguishes it from its analogs, providing distinct chemical and biological properties.
Propriétés
Numéro CAS |
63978-12-1 |
|---|---|
Formule moléculaire |
C16H22N2O |
Poids moléculaire |
258.36 g/mol |
Nom IUPAC |
1-(3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one |
InChI |
InChI=1S/C16H22N2O/c1-2-16(19)18-14-8-9-15(18)12-17(11-14)10-13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3 |
Clé InChI |
MAQBLRFYCNOQJD-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N1C2CCC1CN(C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13935921.png)
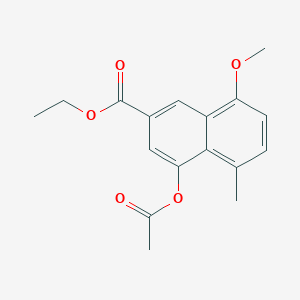
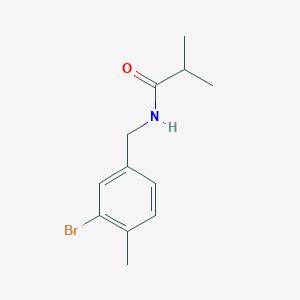
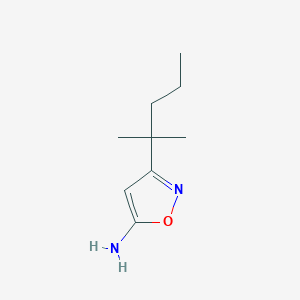

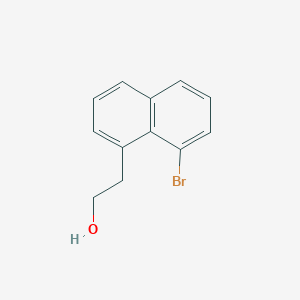
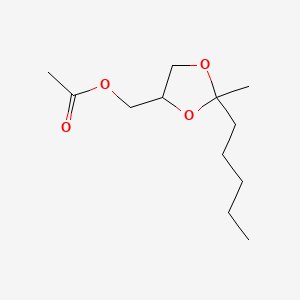
![9-Bromonaphtho[2,3-b]benzofuran](/img/structure/B13935970.png)

![N-[3-chloro-4-[[(2-chlorophenyl)-oxomethyl]amino]phenyl]-2-pyridinecarboxamide](/img/structure/B13935977.png)
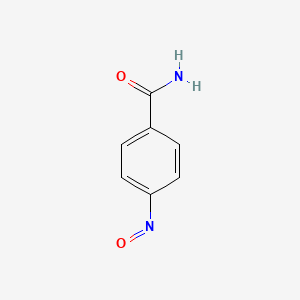
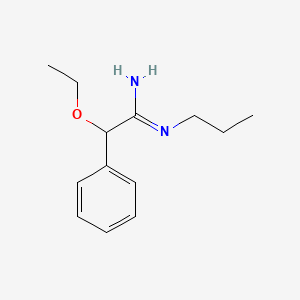
![4-methyl-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13935988.png)
